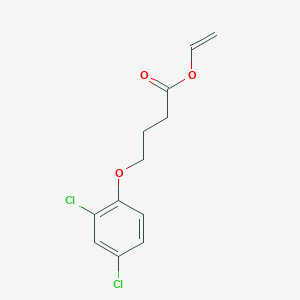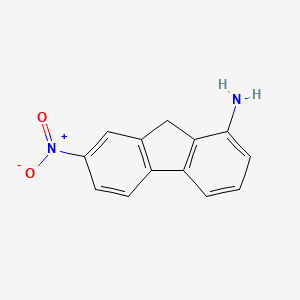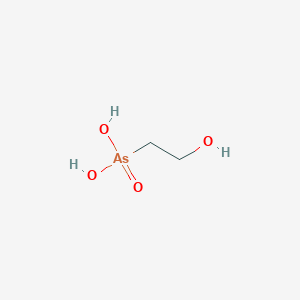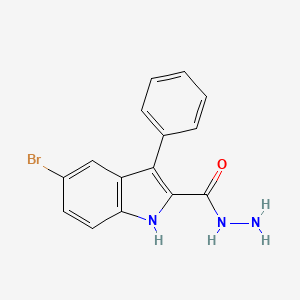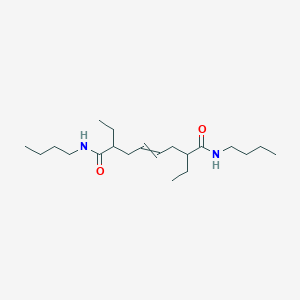
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is an organic compound with the molecular formula C20H38N2O2 It is a diamide derivative characterized by the presence of butyl and ethyl groups attached to an octenediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide typically involves the reaction of appropriate amines with octenedioic acid derivatives. One common method involves the condensation of dibutylamine with 2,7-diethyloct-4-enedioic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Typically, the process includes steps such as the preparation of starting materials, reaction optimization, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions typically result in the formation of new amide derivatives or other substituted compounds.
Scientific Research Applications
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibutyl-2,7-diethyloctanediamide: A similar compound with a saturated octane backbone instead of an unsaturated octene backbone.
N,N’-Diethyl-2,7-diethyloct-4-enediamide: A derivative with ethyl groups replacing the butyl groups.
N,N’-Dibutyl-2,7-dimethyloct-4-enediamide: A compound with methyl groups instead of ethyl groups.
Uniqueness
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is unique due to its specific combination of butyl and ethyl groups attached to an octenediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67546-73-0 |
|---|---|
Molecular Formula |
C20H38N2O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N,N'-dibutyl-2,7-diethyloct-4-enediamide |
InChI |
InChI=1S/C20H38N2O2/c1-5-9-15-21-19(23)17(7-3)13-11-12-14-18(8-4)20(24)22-16-10-6-2/h11-12,17-18H,5-10,13-16H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
ISJBNVMBTMTMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(CC)CC=CCC(CC)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



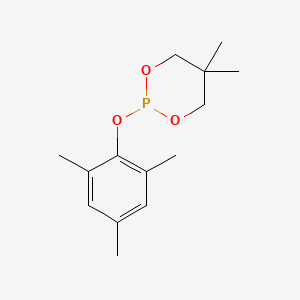
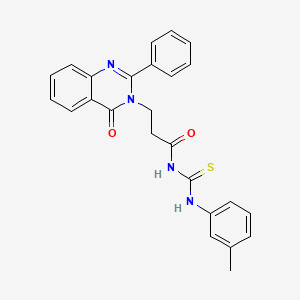
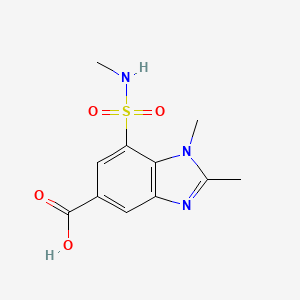
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)



